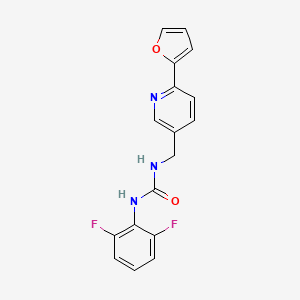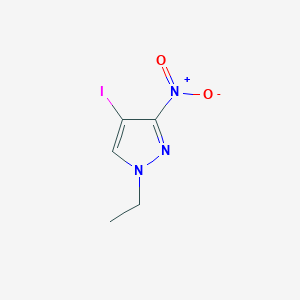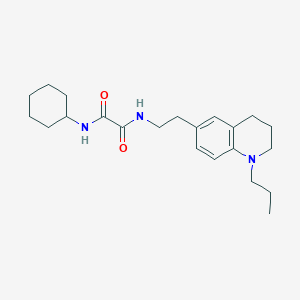![molecular formula C17H15ClF3N5O B2814244 5-chloro-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide CAS No. 2034530-89-5](/img/structure/B2814244.png)
5-chloro-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-chloro-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide” is a complex organic molecule. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic building blocks . Triazoles can be synthesized through a variety of methods, including aromatic nucleophilic substitution . The starting material for the synthesis could be a commercially available compound, and the desired functional groups are introduced via nucleophilic reactions .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions. For instance, they can undergo alkylation with alkyl iodides to afford the N-alkyl pyrazoles . They can also participate in the synthesis of disubstituted pyrimidines .科学的研究の応用
Synthesis and Structural Analysis
The scientific community has developed several methods for synthesizing related compounds, utilizing techniques like microwave irradiation for efficient synthesis. For example, research has outlined a facile one-pot synthesis method for novel triazolo[4,3-a]pyridine derivatives containing the trifluoromethyl moiety, demonstrating weak antifungal activity (Yang et al., 2015). Another study focused on the reactions of indole carbaldehydes with triazole-thioles, leading to new heterocyclic compounds with established structures via single crystal X-ray diffraction (Vikrishchuk et al., 2019).
Potential Antimicrobial and Antifungal Applications
Several studies have synthesized compounds related to the one , demonstrating significant antimicrobial and antifungal properties. For instance, research has shown that substituted indolylthiadiazole derivatives exhibit antibacterial activity, comparing favorably with reference drugs like ampicillin and gatifloxacin (Singh et al., 2010). Another study synthesized pyrazoline and pyrazole derivatives, reporting antimicrobial activity against various bacteria and fungi (Hassan, 2013).
Exploration in Anticancer Research
The potential anticancer properties of related compounds have also been a focus, with studies creating heteroarylindoles through reactions of hydrazonoyl halides, yielding compounds that showed moderate to high anticancer activity against certain cancer cell lines, such as MCF-7 human breast carcinoma cells (Abdelhamid et al., 2016).
将来の方向性
作用機序
Target of Action
It’s known that triazole compounds, which this compound is a derivative of, are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
Triazole derivatives have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These activities suggest that the compound may interact with its targets by inhibiting their function, leading to downstream effects.
Biochemical Pathways
Given the potential inhibitory activities of triazole derivatives, it can be inferred that the compound may affect pathways related to the function of rorγt, phd-1, jak1, and jak2 . The downstream effects of these pathways could include changes in gene expression, cell proliferation, and immune response.
Result of Action
Based on the potential inhibitory activities of triazole derivatives, it can be inferred that the compound may induce changes in cellular processes such as gene expression, cell proliferation, and immune response .
特性
IUPAC Name |
5-chloro-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3N5O/c18-11-1-2-12-9(5-11)6-13(23-12)16(27)22-8-15-25-24-14-7-10(17(19,20)21)3-4-26(14)15/h1-2,5-6,10,23H,3-4,7-8H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCSKZGORPMBIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CNC(=O)C3=CC4=C(N3)C=CC(=C4)Cl)CC1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-oxo-2-(1-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}-1H-indol-3-yl)acetate](/img/structure/B2814162.png)


![2-(2,4-dichlorophenyl)-6,6-dimethyl-9-(2-nitrophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2814167.png)


![2-[2-(Mesylamino)phenyl]-1H-benzimidazole](/img/structure/B2814171.png)

![(E)-{[4-(4-chlorophenyl)-2,6-dioxocyclohexyl]methylidene}(methyl)oxidoazanium](/img/structure/B2814173.png)
![5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one dihydrochloride](/img/structure/B2814175.png)

![4-ethyl-1-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2814180.png)
![Methyl 4-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)benzoate](/img/structure/B2814182.png)
![7-((2-chlorobenzyl)amino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2814183.png)